An In-depth Technical Guide to the Basic Properties of Thiazolo[5,4-c]pyridine-2-thiol
An In-depth Technical Guide to the Basic Properties of Thiazolo[5,4-c]pyridine-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazolo[5,4-c]pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science, possesses fundamental basic properties derived from its unique fused-ring structure. This document provides a comprehensive technical overview of these properties, focusing on its pKa, tautomerism, and protonation behavior. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information, including predicted data and established principles for analogous structures. It further outlines detailed experimental protocols for the empirical determination of these characteristics and presents logical frameworks for understanding its chemical behavior.
Chemical and Physical Properties
Thiazolo[5,4-c]pyridine-2-thiol is a solid organic compound with the molecular formula C₆H₄N₂S₂.[1][2] Its structure features a thiazole ring fused to a pyridine ring, with a thiol group at the 2-position of the thiazole moiety.
| Property | Value | Source(s) |
| CAS Number | 116990-44-4 | [1][3] |
| Molecular Formula | C₆H₄N₂S₂ | [1][2] |
| Molecular Weight | 168.24 g/mol | [2] |
| Appearance | Solid | [4] |
| Melting Point | >290 °C | [4] |
| 305 °C (with degradation) | [5] | |
| Predicted pKa | 8.45 ± 0.20 | [6] |
Basicity and Protonation
The basicity of Thiazolo[5,4-c]pyridine-2-thiol is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring. This nitrogen is the most likely site of protonation in acidic conditions. The general class of areno- and hetarenothiazoles are known to be weakly basic and form salts with strong acids.[7]
Logical Framework for Protonation
The dot script below illustrates the expected protonation equilibrium, where the pyridine nitrogen acts as the Brønsted-Lowry base.
Caption: Protonation of the pyridine nitrogen.
Tautomerism
A key feature of 2-mercaptothiazoles is the existence of a tautomeric equilibrium between the thiol and thione forms. For Thiazolo[5,4-c]pyridine-2-thiol, this equilibrium is between the -SH (thiol) form and the C=S (thione) form, where the proton resides on a nitrogen atom of the thiazole ring.[7] In related systems like benzothiazole-2-thiol, the thione tautomer is largely predominant in neutral solutions.[7]
Tautomeric Equilibrium Diagram
The following diagram illustrates the thiol-thione tautomerism.
Caption: Thiol-thione tautomeric equilibrium.
Experimental Protocols
The following sections describe detailed methodologies for the experimental determination of the basic properties of Thiazolo[5,4-c]pyridine-2-thiol.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of the conjugate acid of Thiazolo[5,4-c]pyridine-2-thiol.
Workflow for pKa Determination
Caption: Workflow for pKa determination.
Methodology:
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Solution Preparation: Accurately weigh a sample of Thiazolo[5,4-c]pyridine-2-thiol and dissolve it in a suitable solvent system (e.g., a 50:50 ethanol:water mixture) to a known concentration (e.g., 0.01 M).
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Titration Setup: Place the solution in a thermostated beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M).
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Titration: Add the HCl solution in small increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
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Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the pH at which half of the compound is protonated. More accurate values can be obtained by calculating the first and second derivatives of the titration curve to precisely locate the equivalence point.
Investigation of Tautomerism by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to investigate the thiol-thione tautomerism. The chemical shifts of the protons and carbons in the molecule will differ significantly between the two tautomers.
Methodology:
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Sample Preparation: Prepare solutions of Thiazolo[5,4-c]pyridine-2-thiol in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess the effect of solvent polarity on the tautomeric equilibrium.
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. The presence of an N-H proton signal (typically a broad singlet) would be indicative of the thione form. The absence of a distinct S-H proton signal (which can be broad and difficult to observe) and the presence of the N-H signal would strongly support the dominance of the thione tautomer.
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¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the C2 carbon is particularly diagnostic. In the thione form, this carbon is part of a thiocarbonyl group (C=S) and is expected to resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the thiol form (C-S), which would be expected at a more upfield position.
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2D NMR Spectroscopy: Techniques like HSQC and HMBC can be used to confirm assignments and provide further structural evidence for the dominant tautomer.
Synthesis
A reported synthesis of Thiazolo[5,4-c]pyridine-2-thiol involves the reaction of 4-amino-3-fluoropyridine with potassium ethyl xanthate in dimethylformamide (DMF) at 130 °C.[5] A more general approach for similar structures involves the cyclization of S-(2-Aminohetaryl) dithiocarbamates in the presence of a base.[7]
General Synthesis Workflow
Caption: Synthesis of Thiazolo[5,4-c]pyridine-2-thiol.
Conclusion
Thiazolo[5,4-c]pyridine-2-thiol is a heterocyclic compound with a weakly basic character, primarily due to the pyridine nitrogen, which is the anticipated site of protonation. A significant aspect of its chemistry is the thiol-thione tautomerism, with evidence from analogous compounds suggesting a preference for the thione form in neutral solutions. While a predicted pKa value is available, experimental verification through standard analytical techniques such as potentiometric titration is recommended for precise characterization. Spectroscopic methods, particularly NMR, are crucial for elucidating the dominant tautomeric form under various conditions. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working with this and related molecular scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. bldpharm.com [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Estimation of empirically fitted parameters for calculating pK a values of thiols in a fast and reliable way [ouci.dntb.gov.ua]
- 5. Thiazolo[5,4-c]pyridine-2(1H)-thione | 116990-44-4 [sigmaaldrich.com]
- 6. Thiazolo[5,4-c]pyridine-2-thiol | 116990-44-4 [chemicalbook.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
